molecular formula C6H13NO4S B12920700 (S)-2-Amino-4-(ethylsulfonyl)butanoic acid CAS No. 63596-32-7

(S)-2-Amino-4-(ethylsulfonyl)butanoic acid

Cat. No.: B12920700
CAS No.: 63596-32-7
M. Wt: 195.24 g/mol
InChI Key: JUPFRFWQYLQKPU-YFKPBYRVSA-N
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Description

(S)-2-Amino-4-(ethylsulfonyl)butanoic acid is a chiral compound with significant importance in various fields of science and industry. This compound is characterized by the presence of an amino group, an ethylsulfonyl group, and a butanoic acid backbone. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-(ethylsulfonyl)butanoic acid typically involves multi-step organic reactions. One common method starts with the amino acid L-threonine, which undergoes a series of transformations including sulfonation and amination to introduce the ethylsulfonyl and amino groups, respectively. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve biocatalysis using engineered microorganisms. For example, genetically modified strains of Saccharomyces cerevisiae or Escherichia coli can be employed to produce the compound through fermentation processes. These methods are advantageous due to their sustainability and potential for high yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(ethylsulfonyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfonic acids, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(S)-2-Amino-4-(ethylsulfonyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(ethylsulfonyl)butanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The ethylsulfonyl group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminobutyric acid: Similar in structure but lacks the ethylsulfonyl group.

    (S)-2-Hydroxybutyric acid: Contains a hydroxyl group instead of an amino group.

    Butanoic acid: The simplest form, lacking both the amino and ethylsulfonyl groups.

Uniqueness

(S)-2-Amino-4-(ethylsulfonyl)butanoic acid is unique due to the presence of both the amino and ethylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

63596-32-7

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

(2S)-2-amino-4-ethylsulfonylbutanoic acid

InChI

InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

JUPFRFWQYLQKPU-YFKPBYRVSA-N

Isomeric SMILES

CCS(=O)(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CCS(=O)(=O)CCC(C(=O)O)N

Origin of Product

United States

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